Dicarbonylcyclopentadienylcobalt(I)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicarbonylcyclopentadienylcobalt(I) is an organocobalt compound with the chemical formula ( \text{C}_5\text{H}_5\text{Co(CO)}_2 ). It is a dark red, air-sensitive liquid that features one cyclopentadienyl ring bound in an η5-manner and two carbonyl ligands . This compound is an example of a half-sandwich complex and is soluble in common organic solvents .

Wissenschaftliche Forschungsanwendungen

Dicarbonylcyclopentadienylcobalt(I) has a wide range of applications in scientific research:

Wirkmechanismus

Vorbereitungsmethoden

Dicarbonylcyclopentadienylcobalt(I) was first reported in 1954 by Piper, Cotton, and Wilkinson, who produced it by reacting cobalt carbonyl with cyclopentadiene . The commercial preparation method involves the reaction of dicobalt octacarbonyl with cyclopentadiene: [ \text{Co}_2(\text{CO})_8 + 2 \text{C}_5\text{H}_6 \rightarrow 2 \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{H}_2 + 4 \text{CO} ] Alternatively, it can be generated by the high-pressure carbonylation of bis(cyclopentadienyl)cobalt (cobaltocene) at elevated temperatures and pressures : [ \text{Co(C}_5\text{H}_5)_2 + 2 \text{CO} \rightarrow \text{C}_5\text{H}_5\text{Co(CO)}_2 + \text{C}_5\text{H}_5 ]

Analyse Chemischer Reaktionen

Dicarbonylcyclopentadienylcobalt(I) undergoes various types of reactions, including:

Cyclotrimerization of Alkynes: It catalyzes the cyclotrimerization of alkynes, forming metal-alkyne complexes by dissociation of CO.

Formation of Pyridines: It catalyzes the formation of pyridines from a mixture of alkynes and nitriles.

Reduction Reactions: Reduction with sodium yields the dinuclear radical [Cp2Co2(CO)2]−, which reacts with alkyl halides to give dialkyl complexes.

Carbonylation: The dialkyl complexes formed can be carbonylated to produce ketones, regenerating dicarbonylcyclopentadienylcobalt(I).

Vergleich Mit ähnlichen Verbindungen

Dicarbonylcyclopentadienylcobalt(I) can be compared with other similar compounds, such as:

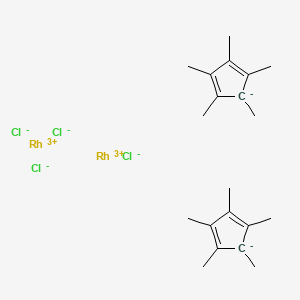

Pentamethylcyclopentadienylcobalt dicarbonyl: This compound features a pentamethylcyclopentadienyl ring instead of a cyclopentadienyl ring, which affects its reactivity and stability.

Cyclopentadienylmanganese tricarbonyl: This manganese analogue has three carbonyl ligands and exhibits different catalytic properties.

Bis(cyclopentadienyl)cobalt(II):

Dicarbonylcyclopentadienylcobalt(I) is unique due to its specific combination of ligands and its ability to catalyze a wide range of reactions, making it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer |

12078-25-0 |

|---|---|

Molekularformel |

C7H5CoO2 5* |

Molekulargewicht |

180.05 |

Herkunft des Produkts |

United States |

Q1: How does Dicarbonylcyclopentadienylcobalt(I) act as a catalyst in organic synthesis, and what are the downstream effects?

A1: Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst often employed in cyclotrimerization reactions. [, ] In these reactions, three alkyne molecules combine to form a six-membered aromatic ring. For example, Dicarbonylcyclopentadienylcobalt(I) catalyzes the [2+2+2] cyclotrimerization of 1,7,9,15-hexadecatetrayne with nitriles. [] This reaction efficiently generates bis(tetrahydroisoquinolines), which are valuable precursors for synthesizing various organic compounds, including chiral ligands. []

Q2: How does the choice of solvent affect the enantioselectivity of Dicarbonylcyclopentadienylcobalt(I)-catalyzed reactions?

A2: Research has shown that the solvent can drastically influence the stereochemical outcome of reactions catalyzed by chiral ligands derived from Dicarbonylcyclopentadienylcobalt(I)-mediated synthesis. [] Specifically, in the enantioselective allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst (derived from bis(tetrahydroisoquinolines)), significant solvent-induced selectivity inversion was observed. The use of acetonitrile led to a preference for the (S)-enantiomer of the product, while chlorobenzene favored the (R)-enantiomer, even when using the same enantiomer of the catalyst. [] This highlights the importance of careful solvent selection for controlling enantioselectivity in these reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

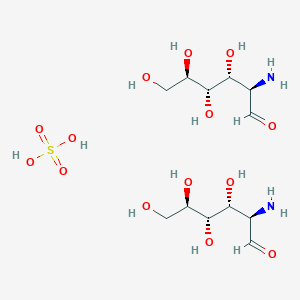

![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)